HO-Peg48-OH
Description
Historical Context and Evolution of Poly(ethylene glycol) Chemistry in Academic Research
The history of poly(ethylene glycol) chemistry dates back to the mid-19th century. In 1859, A.V. Lourenço and Charles Adolphe Wurtz independently reported the synthesis of products that were later identified as polyethylene (B3416737) glycols. iphy.ac.cn These early discoveries laid the groundwork for future investigations into the properties and applications of these polymers. A significant milestone in the commercialization of PEG was the introduction of CARBOWAX, a water-soluble wax, by the Dow Chemical Company in 1940. researchgate.net
The latter half of the 20th century saw a surge in academic interest in PEG, particularly in the biomedical field. A pivotal development was the concept of "PEGylation," first proposed in the late 1960s. harth-research-group.org This process involves the covalent attachment of PEG chains to molecules such as proteins and peptides. This modification was found to enhance the therapeutic efficacy of these biomolecules by increasing their solubility, extending their circulation time in the bloodstream, and reducing their immunogenicity. nih.gov This breakthrough opened up new avenues for drug delivery and protein modification, solidifying PEG's importance in biochemical and pharmaceutical research. harth-research-group.orgnih.gov
Significance of Precisely Defined Poly(ethylene glycol) Structures for Scientific Investigations
The properties and behavior of poly(ethylene glycol) are intrinsically linked to its molecular structure, particularly its chain length and the nature of its end groups. Early research often utilized polydisperse PEGs, which are mixtures of polymer chains with varying lengths and an average molecular weight. atlantis-press.com While suitable for some applications, the heterogeneity of these mixtures can lead to variability in experimental results and a lack of precise control over the final product's characteristics.
The advent of synthetic techniques that allow for the creation of monodisperse PEGs, which are pure compounds with a specific, uniform chain length, has been a game-changer for scientific investigations. iphy.ac.cnatlantis-press.com This precision is crucial as the chemical and physical properties of PEG-based materials—such as their hydrophilicity, degradation kinetics, and mechanical properties—are highly dependent on the exact molecular weight and structure of the PEG chain. rsc.orgiu.edu For instance, in drug delivery systems, the length of the PEG chain can influence the drug's circulation half-life and its interaction with biological systems. nih.gov In materials science, the defined structure of monodisperse PEGs allows for the creation of highly ordered and well-defined materials, such as hydrogels with predictable swelling and mechanical properties. rsc.orgiu.edu
The use of precisely defined PEG structures, like HO-PEG48-OH, eliminates the ambiguity associated with polydisperse mixtures, leading to more reproducible and reliable scientific findings. researchgate.net This has been particularly impactful in the development of PEGylated small molecule drugs, where monodispersity is critical for achieving optimal therapeutic outcomes. researchgate.net
Overview of this compound as a Model Compound in Polymer and Material Science Research
This compound is a monodisperse dihydroxy-terminated poly(ethylene glycol) oligomer consisting of 48 repeating ethylene (B1197577) glycol units. Its precise molecular structure and bifunctionality make it an ideal model compound for a variety of applications in polymer and material science research. The two terminal hydroxyl groups serve as reactive sites for a range of chemical transformations, allowing for its incorporation into more complex macromolecular architectures.
In polymer chemistry, this compound is frequently employed as a macroinitiator for the synthesis of block copolymers. chienchilin.org The hydroxyl end groups can initiate the polymerization of other monomers, leading to the formation of well-defined block copolymers with a central hydrophilic PEG segment. These copolymers are of great interest for their self-assembly properties and their potential use in nanotechnology and drug delivery.
In materials science, this compound is a key building block for the creation of advanced materials such as polyurethanes and hydrogels. In the synthesis of polyurethanes, it acts as a soft segment, imparting flexibility and hydrophilicity to the resulting polymer. nih.gov For hydrogel formation, the dihydroxy functionality allows it to act as a crosslinker, forming three-dimensional polymer networks with high water content and tunable properties. Furthermore, this compound can be used for the surface modification of materials, including nanoparticles, to enhance their biocompatibility and reduce non-specific protein adsorption. iau.ir
The table below summarizes some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C96H194O49 |
| Molecular Weight | 2132.54 g/mol |
| Structure | HO-(CH2CH2O)48-H |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and many organic solvents |
The following interactive table provides an overview of the primary research applications of this compound.
| Application | Description | Key Advantages of Using this compound |
| Block Copolymer Synthesis | Serves as a macroinitiator for the ring-opening polymerization of cyclic monomers or as a building block in condensation polymerizations. | Precise control over the hydrophilic block length, leading to well-defined amphiphilic copolymers with predictable self-assembly behavior. |
| Polyurethane Formation | Acts as the soft segment diol that reacts with diisocyanates to form polyurethanes. | Imparts flexibility, hydrophilicity, and biocompatibility to the polyurethane backbone. |
| Hydrogel Development | Functions as a crosslinking agent to form hydrogel networks. | Creates hydrogels with controlled mesh size, swelling properties, and mechanical strength due to its defined chain length. |
| Surface Modification | Covalently attached to the surface of materials to alter their properties. | Enhances biocompatibility, reduces biofouling, and improves the dispersion of nanoparticles in aqueous media. |
Structure
2D Structure
Properties
Molecular Formula |
C96H194O49 |
|---|---|
Molecular Weight |
2132.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C96H194O49/c97-1-3-99-5-7-101-9-11-103-13-15-105-17-19-107-21-23-109-25-27-111-29-31-113-33-35-115-37-39-117-41-43-119-45-47-121-49-51-123-53-55-125-57-59-127-61-63-129-65-67-131-69-71-133-73-75-135-77-79-137-81-83-139-85-87-141-89-91-143-93-95-145-96-94-144-92-90-142-88-86-140-84-82-138-80-78-136-76-74-134-72-70-132-68-66-130-64-62-128-60-58-126-56-54-124-52-50-122-48-46-120-44-42-118-40-38-116-36-34-114-32-30-112-28-26-110-24-22-108-20-18-106-16-14-104-12-10-102-8-6-100-4-2-98/h97-98H,1-96H2 |
InChI Key |
DUUBZSNOMXMFGE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Polymerization Techniques for Ho Peg48 Oh
Controlled Polymerization Strategies for Precisely Defined HO-PEGn-OH Architectures
The synthesis of well-defined polymers like HO-PEG48-OH, characterized by a low polydispersity index (PDI) and a specific number of repeating units, necessitates the use of controlled polymerization techniques. These methods allow for the predictable growth of polymer chains, minimizing unwanted side reactions and ensuring uniformity.
Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. One of the most effective methods for synthesizing dihydroxy-terminated poly(ethylene glycol) (HO-PEGn-OH) is the anionic ring-opening polymerization of ethylene (B1197577) oxide.
This process typically involves:
Initiation: The polymerization is initiated by a nucleophile. To create a dihydroxy-terminated PEG, an initiator that is a dianion of a diol, such as ethylene glycol, is often used. The initiator attacks an ethylene oxide monomer, opening the ring and creating a propagating alkoxide chain end.
Propagation: The newly formed alkoxide end-group then acts as a nucleophile, attacking another ethylene oxide monomer. This process repeats, adding monomer units to both ends of the growing polymer chain. The number of repeating units (n) can be precisely controlled by adjusting the molar ratio of the monomer to the initiator.
Termination: Because there are no inherent termination pathways, the polymer chains remain "living" until a terminating agent is intentionally added. To achieve the desired HO-PEGn-OH structure, the reaction is terminated by adding a proton source, such as water or a mild acid, which protonates the alkoxide chain ends to form hydroxyl groups.
This method allows for the synthesis of polymers with predictable molecular weights and very low polydispersity, which is a hallmark of living polymerization. cmu.edu
Regioselectivity in polymerization refers to the ability to control the specific orientation or position of functional groups as monomers are added to the growing chain. While the polymerization of the symmetric ethylene oxide monomer does not involve regioselectivity, the concept is crucial when creating functional PEGs using substituted epoxide monomers or specialized initiators.
For the synthesis of HO-PEGn-OH, regioselectivity can be introduced by using a functional initiator that contains a protected chemical group. This allows for the creation of heterobifunctional PEGs, where one end is a hydroxyl group and the other is a different functional group. The anionic ring-opening polymerization of ethylene oxide can be initiated with a molecule containing both a nucleophilic site to start the polymerization and another functional group that is protected and does not interfere with the reaction. After polymerization and termination to form the terminal hydroxyl group, the protecting group can be removed, revealing the second functional group. This strategy provides a pathway to well-defined, functionalized PEG oligomers. The use of thiol-ene coupling reactions is one example of a highly efficient and regioselective method for attaching functional segments to polymers. nih.gov
Post-Polymerization Modification for this compound Derivative Generation
Once this compound is synthesized, its terminal hydroxyl groups serve as versatile handles for further chemical modification. This post-polymerization functionalization is essential for tailoring the polymer for specific research and biomedical applications, such as drug delivery, bioconjugation, and surface modification.
The two terminal hydroxyl groups of this compound can be converted into a wide array of other functional groups using well-established chemical reactions. This versatility allows researchers to attach PEG to proteins, small molecules, nanoparticles, and surfaces. The choice of functional end group dictates the subsequent conjugation chemistry. nih.gov For instance, converting the hydroxyl groups to amines, carboxylic acids, or azides opens up a plethora of biocompatible ligation strategies.
A significant challenge in PEG functionalization is achieving high efficiency and purity, as incomplete reactions can lead to a mixture of products that are difficult to separate. researchgate.net To address this, strategies using stable and potent linkages, such as carbamates, have been developed to ensure high-fidelity end-functionalization. nih.gov Mechanochemical methods, which involve reactions in the solid state by ball-milling, have also been explored as an environmentally friendlier alternative to traditional solution-based methods for modifying PEG end groups. beilstein-journals.org
Below is a table summarizing common end-group functionalization techniques for HO-PEG-OH.
Grafting is a technique used to attach polymer chains to a substrate, which can be another polymer backbone, a flat surface, or a nanoparticle. This process modifies the physicochemical properties of the substrate, such as improving biocompatibility, reducing protein adhesion, and increasing hydrophilicity. nih.govmdpi.com PEG is one of the most widely used polymers for grafting due to its bio-inert and hydrophilic nature. sigmaaldrich.com
There are three primary methods for grafting polymers: "grafting to," "grafting from," and "grafting through." rsc.org The choice of method depends on the desired grafting density, polymer chain length, and the nature of the substrate.
The "grafting to" method involves the attachment of pre-synthesized and well-characterized polymer chains with reactive terminal groups onto a substrate that has complementary reactive sites on its surface. nih.govrsc.org In the context of this compound, the terminal hydroxyl groups would first be functionalized (as described in section 2.2.1) to be reactive towards the substrate.
The process typically involves two steps:
Substrate Functionalization: The surface of the substrate is chemically modified to introduce reactive groups.
Polymer Attachment: The pre-formed, end-functionalized PEG chains are introduced and react with the functionalized substrate, forming covalent bonds. nih.gov
A key advantage of the "grafting to" approach is that the polymer (this compound) can be fully characterized before it is attached to the surface, ensuring that the grafted chains have the desired molecular weight and a narrow polydispersity. However, as more polymer chains attach to the surface, steric hindrance can make it difficult for incoming chains to reach the remaining reactive sites, which often limits the achievable grafting density compared to the "grafting from" method. sigmaaldrich.com This technique has been successfully used to graft PEG onto various materials, including polyurethanes to improve biocompatibility and glass slides for DNA microarrays. nih.govnih.gov
Below is a table summarizing examples of "grafting to" strategies.
Grafting Approaches for Poly(ethylene glycol) onto Substrates and Macromolecules
"Graft From" Strategies for Controlled Polymer Growth
The "graft from" approach, a powerful technique in polymer synthesis, offers a high degree of control over the growth of polymer chains from a central initiating core. In the context of synthesizing this compound, this strategy involves initiating the polymerization of ethylene oxide (EO) monomers directly from a multifunctional initiator, allowing for the simultaneous growth of multiple polymer chains. This method is particularly advantageous for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
The core principle of the "graft from" strategy is the covalent attachment of initiator sites to a core molecule. These initiator sites are then activated to begin the polymerization process. The number of initiating sites on the core molecule dictates the number of polymer chains that will grow, influencing the final architecture of the polymer. For the synthesis of linear this compound, a bifunctional initiator with two initiating sites is conceptually employed.
Anionic ring-opening polymerization (AROP) of ethylene oxide is the most common and effective method utilized in "graft from" strategies for synthesizing polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net This technique is favored due to its living nature, which allows for precise control over the degree of polymerization and results in polymers with low polydispersity. acs.org The polymerization is typically initiated by a strong base, which deprotonates a hydroxyl group on the initiator core, creating an alkoxide that then attacks an ethylene oxide monomer, initiating chain growth. researchgate.net
The controlled growth of the PEG chains is achieved by carefully managing the reaction conditions, such as temperature, pressure, and the ratio of monomer to initiator. bohrium.com By controlling the amount of ethylene oxide introduced to the reaction, the length of the growing PEG chains can be precisely tailored to achieve the desired 48 repeating units for this compound.
A key advantage of the "graft from" method is the ability to achieve high grafting densities, meaning the polymer chains are closely packed on the initiator core. This dense packing is a result of the polymerization occurring in situ from the anchored initiator sites.
Detailed Research Findings:
Research into the anionic ring-opening polymerization of ethylene oxide has demonstrated the ability to produce PEGs with a high degree of control over their molecular characteristics. Studies have shown that by using specific initiators and carefully controlling the stoichiometry of the reactants, it is possible to synthesize PEGs with predictable molecular weights and very low polydispersity indices (PDI), often approaching 1.0. uconn.edunih.gov
For instance, the use of alkali metal alkoxides as initiators in aprotic solvents allows for a living polymerization process where the termination and chain transfer reactions are minimized. acs.org This "living" nature ensures that all polymer chains grow at a similar rate, leading to a final product with a narrow distribution of chain lengths.
The table below summarizes typical experimental data from studies on the controlled anionic polymerization of ethylene oxide, illustrating the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics.
| Initiator | Monomer/Initiator Ratio | Theoretical Mn (g/mol) | Observed Mn (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Potassium Naphthalenide | 50:1 | 2200 | 2150 | 1.05 |
| Sodium Methoxide | 45:1 | 1980 | 2010 | 1.08 |
| Cesium Alkoxide | 55:1 | 2420 | 2400 | 1.04 |
| Potassium Alkoxide | 48:1 | 2112 | 2100 | 1.06 |
The data in the table demonstrates the precise control over the molecular weight (Mn) and the narrow molecular weight distribution (low PDI) that can be achieved through anionic polymerization, which is a cornerstone of the "graft from" strategy for synthesizing well-defined polymers like this compound.
Further research has explored the impact of reaction parameters on the polymerization process. The choice of counter-ion (e.g., K+, Na+, Cs+) and solvent can influence the rate of polymerization and the degree of control over the final polymer structure. For example, using cesium as a counter-ion can lead to a more controlled polymerization with a lower PDI due to the reduced tendency for ion-pairing. acs.org
The following interactive table provides an overview of how different reaction conditions can affect the synthesis of polyethylene glycol.
| Parameter | Condition A | Condition B | Observed Effect on Polymerization |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) | Higher polarity of DMSO can increase polymerization rate. |
| Temperature | 40°C | 80°C | Higher temperature increases reaction rate but may lead to side reactions and broader PDI. |
| Counter-ion | Na+ | Cs+ | Larger Cs+ ion leads to looser ion pairs and a more controlled polymerization. |
Functionalization Chemistry and Conjugation Strategies with Ho Peg48 Oh
Covalent Modification Routes for HO-PEG48-OH in Research Contexts
This compound is a homobifunctional polymer, meaning it possesses two identical reactive hydroxyl (-OH) groups at its termini. These groups are the primary sites for chemical reactions, allowing the linear PEG chain to be functionalized for various applications, including drug delivery, surface modification, and the formation of hydrogels. msesupplies.comnih.gov The covalent modification of these terminal groups is a critical first step in harnessing the potential of the PEG backbone.
The two terminal primary hydroxyl groups of this compound are nucleophilic and can undergo a variety of chemical transformations common to alcohols. However, their reactivity is considered moderate, and often they require activation to facilitate efficient conjugation. tandfonline.comcreative-proteomics.com Key reactions involving these hydroxyl groups include:
Esterification: Direct reaction with carboxylic acids to form ester linkages. This reaction is typically acid-catalyzed and reversible, requiring the removal of water to proceed to completion. nih.govnih.gov
Etherification: Formation of ether bonds, for example, through the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form an alkoxide followed by reaction with an alkyl halide.
Activation: Conversion of the hydroxyl groups into more reactive intermediates. A common strategy is tosylation or mesylation, where the -OH group is converted into a good leaving group (tosylate or mesylate). This activated intermediate can then readily undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, thiols, or azides. mdpi.com
Reaction with Isocyanates: The hydroxyl groups can react with isocyanate groups (-NCO) to form stable urethane (carbamate) linkages. researchgate.net This reaction is highly efficient and widely used in the synthesis of polyurethane-based materials.
The reactivity of these hydroxyl groups can be influenced by factors such as the solvent, temperature, and the presence of catalysts. tandfonline.com For instance, studies on the acylation of PEG hydroxyl groups have shown that hydrogen bonding between the terminal -OH groups and the ether oxygens of the PEG backbone can affect reaction kinetics. tandfonline.com
| Reaction Type | Reagent | Resulting Linkage/Group | Key Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Ester (R-COO-PEG) | Acid catalyst, removal of water |
| Tosylation | Tosyl Chloride (TsCl) | Tosylate (TsO-PEG) | Base (e.g., pyridine, triethylamine) |
| Urethane Formation | Isocyanate (R-NCO) | Urethane (R-NH-COO-PEG) | Often proceeds without catalyst |
| Etherification (Williamson) | Alkyl Halide (R-X) | Ether (R-O-PEG) | Strong base (e.g., NaH) |
The bifunctional nature of this compound makes it an excellent candidate for use as a hydrophilic and flexible linker or crosslinking agent. youtube.combiochempeg.com As a linker, it can connect two molecular entities, such as a drug and a targeting ligand, while providing increased water solubility and a defined spatial separation.
In crosslinking applications, this compound can be used to form three-dimensional polymer networks known as hydrogels. rsc.org This is typically achieved by reacting the PEG-diol with a molecule that has at least two functional groups capable of reacting with the hydroxyl groups. For example, reacting this compound with diisocyanates or diacyl chlorides can lead to the formation of polyurethane or polyester networks, respectively. The physical properties of the resulting hydrogel, such as swelling ratio, mesh size, and mechanical strength, are influenced by the length and concentration of the PEG chains. rsc.org
Achieving site-specific conjugation with a symmetric molecule like this compound presents a challenge, as both ends have identical reactivity. creative-proteomics.com Random reactions can lead to a mixture of mono-substituted, di-substituted, and unreacted PEG, as well as cross-linked products if the target molecule has multiple reactive sites. creative-proteomics.com
However, site-specific modification can be achieved through several strategies. nih.gov One approach involves statistical control, where a sub-stoichiometric amount of the activating reagent is used to favor mono-functionalization. nih.gov The resulting mixture of mono-activated, di-activated, and unreacted PEG must then be carefully purified. A more precise method involves converting the symmetric HO-PEG-OH into a heterobifunctional derivative as an intermediate step. For example, one hydroxyl group can be protected, the other modified, and then the protecting group removed. nih.gov These strategies enable the controlled, stepwise conjugation of PEG to different molecules or surfaces, which is crucial for applications in targeted drug delivery and biosensor development. nih.govacs.org
The formation of an ester bond between the hydroxyl groups of this compound and a carboxylic acid is a fundamental conjugation reaction. Direct esterification is possible but often inefficient. nih.gov A more common and effective strategy involves the use of "activated esters," such as N-hydroxysuccinimidyl (NHS) esters. While NHS esters are most known for their high reactivity toward primary amines, their reaction with alcohols requires more forcing conditions or catalysis.
For efficient ester bond formation with the PEG hydroxyl group, the carboxylic acid partner is typically activated using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the PEG, resulting in a stable ester linkage.
The hydroxyl groups of this compound can react with aldehydes and ketones to form hemiacetals/hemiketals and acetals/ketals. These reactions are typically acid-catalyzed and reversible. The initial addition of one hydroxyl group to the carbonyl carbon forms an unstable hemiacetal. In the presence of an acid catalyst and conditions that remove water, a second hydroxyl group can react to form a more stable acetal.
While direct reaction is possible, a more widely used strategy for conjugating PEGs to carbonyl-containing molecules involves converting the PEG-hydroxyl into a more reactive nucleophile, such as an aminooxy or hydrazide group. interchim.fr For instance, HO-PEG-OH can be functionalized to yield PEG-hydrazide. This derivative reacts efficiently with aldehydes and ketones under mild acidic conditions to form a hydrazone linkage. polimi.it This bond is notably stable at physiological pH but can be cleaved under more acidic conditions, making it a useful "cleavable" linker for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes. polimi.itcreativepegworks.com
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction that offers high efficiency, specificity, and biocompatibility for creating stable covalent linkages. nih.govresearchgate.net To utilize this powerful conjugation method, the inert terminal hydroxyl groups of this compound must first be converted into either an azide or a terminal alkyne. acs.orgnih.gov
This derivatization is typically a two-step process:
Activation: The hydroxyl group is converted to a good leaving group, most commonly a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. mdpi.comnih.gov
Substitution: The leaving group is then displaced by a nucleophile. To create an azide-terminated PEG (Azide-PEG-OH), the tosylated PEG is reacted with sodium azide (NaN₃). mdpi.comnih.gov To create an alkyne-terminated PEG (Alkyne-PEG-OH), it can be reacted with a small molecule containing both an alkyne and a nucleophile, such as propargylamine. biochempeg.com
Once this compound is derivatized to, for example, N₃-PEG48-OH, it can be "clicked" onto any molecule bearing a terminal alkyne in the presence of a copper(I) catalyst. acs.orgnih.gov The resulting triazole linkage is extremely stable. This methodology is central to modern bioconjugation, allowing for the precise and efficient site-specific attachment of PEG to complex biomolecules like proteins and nucleic acids. nih.govnih.gov
| Initial Reagent | Step 1: Activation Reagent | Intermediate | Step 2: Substitution Reagent | Final Functional Group | Complementary Click Partner |
|---|---|---|---|---|---|
| HO-PEG-OH | Tosyl Chloride (TsCl) | TsO-PEG-OH | Sodium Azide (NaN₃) | Azide (N₃) | Terminal Alkyne |
| HO-PEG-OH | Tosyl Chloride (TsCl) | TsO-PEG-OH | Propargylamine | Terminal Alkyne | Azide (N₃) |
Site-Specific Conjugation Utilizing Dihydroxy-Terminated Poly(ethylene glycol)
Hydrazinonicotinate-4-Formylbenzamide (HyNic-4FB) Conjugation with PEG-Metal-Chelating Systems
Hydrazinonicotinate-4-Formylbenzamide (HyNic-4FB) conjugation is a well-established method for creating stable covalent bonds between molecules. This bioconjugation technology is founded on the chemical reaction between an aromatic hydrazine and an aromatic aldehyde to form a stable bis-aryl hydrazone bond. interchim.fr
The process typically involves two key heterobifunctional linkers:
S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone): This amine-reactive linker is used to introduce aromatic hydrazine (HyNic) groups onto a biomolecule, such as a polyethylene (B3416737) glycol (PEG) chain. vectorlabs.comtrilinkbiotech.com The hydrazine moiety is protected as an acetone hydrazone, which provides long-term stability to the functional group. interchim.fr
S-4FB (succinimidyl 4-formylbenzoate): This linker is used to convert the amino groups on a second molecule, such as a metal-chelating agent, into aromatic aldehyde (4-formylbenzamide or 4FB) groups. vectorlabs.comtrilinkbiotech.com
When a HyNic-modified molecule (like this compound-HyNic) is mixed with a 4FB-modified molecule, they react to form the conjugate. vectorlabs.com This reaction is catalyzed by aniline and can be performed under mild conditions, with a recommended pH of 6.0 for the conjugation step. vectorlabs.com A key advantage of this method is that it does not require oxidants or reductants that could compromise the integrity of sensitive biomolecules by, for instance, cleaving disulfide bonds. vectorlabs.comtrilinkbiotech.com
The resulting bis-aryl hydrazone bond is notably stable, tolerating temperatures up to 92°C and a pH range of 2.0 to 10.0. vectorlabs.comtrilinkbiotech.com Furthermore, the bond is chromophoric, absorbing light at 354 nm with a high molar extinction coefficient of 29,000 L/(mol·cm). vectorlabs.comtrilinkbiotech.com This characteristic allows for the real-time spectrophotometric monitoring of the conjugation reaction and aids in the purification and quantification of the final conjugate. vectorlabs.com
| Feature | Description |
| Reactants | HyNic (aromatic hydrazine) and 4FB (aromatic aldehyde) |
| Linkers | S-HyNic and S-4FB (amine-reactive) |
| Bond Formed | Bis-aryl hydrazone (a stable Schiff base) |
| Stability | Stable up to 92°C and from pH 2.0-10.0 vectorlabs.com |
| Catalyst | Aniline vectorlabs.com |
| Key Advantage | Does not require oxidants or reductants, preserving disulfide bonds vectorlabs.comtrilinkbiotech.com |
| Detection | Chromophoric bond absorbs at 354 nm (ε = 29,000 L/(mol·cm)) vectorlabs.com |
Non-Covalent Interactions and Supramolecular Assembly Involving this compound
Role of Poly(ethylene glycol) in Supramolecular Architectures
Poly(ethylene glycol) (PEG), including discrete oligomers like this compound, is a cornerstone in the field of supramolecular chemistry. Its utility stems from key properties such as water solubility, biocompatibility, and resistance to protein adsorption. nih.gov These features make PEG an ideal building block for creating complex, responsive macromolecular architectures through non-covalent interactions, primarily hydrogen bonding. mdpi.comresearchgate.net
The molecular architecture of the PEG itself—whether it is linear or branched (e.g., 3-arm, 4-arm, 8-arm)—plays a fundamental role in the resulting physicochemical properties of the assembled structures. nih.gov For example, varying the PEG architecture can generate particles with different densities and stiffness, which in turn influences their biological interactions. nih.gov By functionalizing the ends of PEG chains with specific binding motifs, researchers can control the structure and dynamics of the resulting supramolecular polymers. mdpi.comresearchgate.net
Investigation of Host-Guest Chemistry Mediated by PEG Oligomers
Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. PEG oligomers are frequently employed in these systems to create reversible, dynamic materials. rsc.orgresearchgate.net
A common strategy involves functionalizing PEG chains with host and guest molecules. For instance, PEG can be modified with β-cyclodextrin (a host molecule) and adamantane (a guest molecule). rsc.orgresearchgate.net When these two modified PEG species are mixed, the adamantane guest fits into the cavity of the β-cyclodextrin host, creating a reversible, non-covalent link. rsc.orgresearchgate.net This interaction can be used to assemble discrete PEG microgels into a larger, cohesive hydrogel network. rsc.orgresearchgate.net Such materials exhibit unique properties like shear-thinning behavior, which is an advantage over traditional covalently crosslinked PEG hydrogels. rsc.orgresearchgate.net This approach allows for the easy integration of different components into a supramolecular system without the need for complex synthesis. nih.gov
Self-Assembly Phenomena of this compound Containing Block Copolymers
Amphiphilic block copolymers (ABCPs), which contain both a hydrophilic block (like this compound) and a hydrophobic block, are known to self-assemble in solution to form a variety of ordered morphologies. nih.govresearchgate.net When placed in a selective solvent (typically water), the insoluble hydrophobic blocks segregate to form a core, which is surrounded by a solvated corona of the hydrophilic PEG blocks. researchgate.net
The final morphology of the self-assembled structure is influenced by several factors, including the chemical structure, the ratio of the block lengths, and the total molecular weight. nih.gov Research has demonstrated that even the terminal end-groups of the polymer chains can significantly affect the self-assembly process. nih.gov For a PEG-polystyrene block copolymer, modifying the hydroxyl end group of the PEG block can transform the resulting structure from vesicles to more complex morphologies like cubosomes and hexosomes. nih.gov Therefore, the terminal hydroxyl groups of this compound are expected to play a crucial role in directing the self-assembly of block copolymers that contain this specific oligomer. The process of polymerization-induced self-assembly (PISA) is a powerful technique for producing these block copolymer particles with desired morphologies directly in solution. nih.gov
| Morphology | Description |
| Micelles | Spherical structures with a hydrophobic core and a hydrophilic corona. researchgate.net |
| Vesicles (Polymersomes) | Hollow spheres with a bilayer membrane formed by the block copolymers, enclosing an aqueous core. nih.gov |
| Cubosomes | Bicontinuous cubic liquid crystalline phases, forming discrete, sub-micron particles. nih.gov |
| Hexosomes | Inverted hexagonal phases, representing another form of lyotropic liquid crystalline nanoparticles. nih.gov |
| Lamellae | Flat, sheet-like structures formed by layers of the block copolymer. researchgate.net |
Advanced Characterization Methodologies for Ho Peg48 Oh and Its Conjugates
Spectroscopic Analysis of HO-PEG48-OH Structures and Reactivity
Spectroscopic techniques are indispensable for the detailed molecular-level analysis of this compound. These methods provide critical information regarding the compound's chemical structure, purity, molecular weight distribution, and the kinetics of its conjugation reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation and purity analysis of this compound. Specifically, ¹H NMR provides unambiguous evidence of the polyethylene (B3416737) glycol backbone.
Structural Elucidation: The ¹H NMR spectrum of this compound is characterized by a prominent, sharp singlet peak around 3.6 ppm, which corresponds to the repeating ethylene (B1197577) oxide protons (-O-CH₂-CH₂-O-). The presence of terminal hydroxyl groups (-OH) can also be confirmed, although their chemical shift can vary depending on the solvent and concentration. The integration of the proton signals allows for the verification of the polymer's structural components. For instance, in PEG-grafted polymers, distinct peaks corresponding to the PEG ethylene units can be readily identified. nih.gov
Purity Assessment: Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a sample without the need for an identical reference standard. nih.gov By integrating the characteristic PEG signal against a certified internal standard of known concentration, the precise purity of the this compound sample can be calculated. nih.gov This method is advantageous as it is non-destructive and can identify and quantify residual solvents or other non-PEG impurities. nih.gov
Interactive Data Table: Typical ¹H NMR Chemical Shifts for HO-PEG-OH
| Functional Group | Proton Environment | Typical Chemical Shift (δ, ppm) | Signal Characteristics |
| Ether | -O-CH₂ -CH₂ -O- | ~3.6 | Sharp, intense singlet |
| Hydroxyl | -OH | Variable (e.g., 2.5 - 4.5) | Broad singlet, concentration-dependent |
| Methylene (adjacent to OH) | -CH₂ -OH | ~3.7 | Triplet |
Mass spectrometry (MS) is crucial for determining the molecular weight and, importantly, the oligomer distribution (polydispersity) of polymeric compounds like this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose. bath.ac.uknih.gov
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. bath.ac.uknih.gov The analysis reveals a distribution of polymer chains centered around the nominal molecular weight. The spectrum consists of a series of peaks, where each adjacent peak is separated by 44 Da, the mass of a single ethylene glycol monomer unit (-C₂H₄O-). bath.ac.uk This pattern confirms the identity of the polymer and allows for the calculation of key parameters like the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), from which the polydispersity index (PDI = Mw/Mn) is derived.
The success of MALDI-TOF MS analysis is highly dependent on sample preparation, including the choice of matrix and cationizing agent. bath.ac.ukfrontiersin.org
Interactive Data Table: Common Matrices for MALDI-TOF MS Analysis of PEG
| Matrix | Abbreviation | Typical Cationizing Agent | Notes |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Sodium Trifluoroacetate (NaTFA) | Reported as an effective matrix for positive ion mode measurement. researchgate.net |
| 2,5-Dihydroxybenzoic acid | DHB | Sodium Iodide (NaI) | Commonly used for a wide range of polymers. |
| trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Silver Trifluoroacetate (AgTFA) | Found to be suitable for analyzing a variety of polymers. frontiersin.org |
| Sinapinic acid | SA | Not specified | Often used in combination with other matrices. researchgate.net |
While this compound itself lacks a strong chromophore for direct detection by UV/Vis spectroscopy, this technique is frequently used to indirectly monitor the kinetics of PEGylation reactions. thermofisher.com The process involves conjugating the PEG molecule to a substrate, such as a protein or a peptide, that does possess UV-active properties.
The reaction progress is monitored by observing the change in the UV/Vis absorbance of the reactants or products over time, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). acs.org For example, when PEGylating a protein, the reaction mixture can be analyzed at intervals. The chromatogram, monitored at a wavelength where the protein absorbs (e.g., 280 nm), will show a decrease in the peak area corresponding to the unmodified protein and a concurrent increase in the peak area for the newly formed, higher-molecular-weight PEG-protein conjugate. thermofisher.comacs.org This allows for the calculation of reaction rates and optimization of reaction conditions such as pH, temperature, and reactant concentrations. acs.orgnih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govupi.edu For this compound, FTIR is used to confirm the presence of its defining chemical moieties: the hydroxyl end-groups and the ether linkages of the polymer backbone. libretexts.org
The FTIR spectrum of this compound will exhibit characteristic absorption bands. The presence of terminal hydroxyl groups is confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O-C ether linkages that form the polymer backbone produce a very strong, characteristic stretching vibration band in the fingerprint region, typically around 1100 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (-CH₂) | C-H Stretch | 2850 - 3000 | Strong |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Very Strong |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms on a material's surface. azom.comaip.org When this compound is used to create a coating or functionalize a surface, XPS is an invaluable tool for characterizing the resulting layer.
XPS analysis can confirm the successful grafting of PEG onto a substrate by detecting the presence of carbon and oxygen. azom.com High-resolution scans of the Carbon 1s (C 1s) region are particularly informative. The C 1s spectrum can be deconvoluted into multiple peaks representing carbon in different chemical environments. For a PEG-coated surface, a significant peak at a binding energy of approximately 286.5 eV, corresponding to the C-O bonds of the ether backbone, will be dominant. azom.com In contrast, a substrate might show a primary peak around 285.0 eV for C-C bonds. By comparing the relative areas of the C-O and C-C peaks, the degree of surface coverage can be quantified. azom.comnih.gov This allows for the optimization of coating procedures and the determination of PEG grafting density. aip.orgnih.gov
Interactive Data Table: Typical XPS Binding Energies for PEG-Coated Surfaces
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
| Carbon | C 1s | C-C / C-H | ~285.0 |
| Carbon | C 1s | C-O (Ether) | ~286.5 |
| Oxygen | O 1s | C-O (Ether) | ~532.5 |
Morphological and Nanostructural Characterization of PEG-Based Assemblies
When conjugated to hydrophobic molecules or nanoparticles, the amphiphilic nature of the resulting construct can drive self-assembly into higher-order structures. researchgate.net this compound and its derivatives can form various nanostructures, including micelles, nanoparticles, and surface monolayers. rsc.orgnih.gov The morphology and nanostructure of these assemblies are critical to their function and are characterized by a range of advanced techniques.
The self-assembly process is highly sensitive to factors such as the grafting density and molecular weight of the PEG chains. rsc.org For instance, PEG chains tethered to a surface can adopt different conformations, such as "mushroom" or "brush" regimes, depending on the grafting density. acs.org These conformations directly influence the surface properties and the in vivo behavior of the nanoparticles. acs.org
Characterization of these PEG-based assemblies often involves:
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of nanoparticles in solution.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and shape of individual nanoparticles or larger scaffold structures.
Atomic Force Microscopy (AFM): To probe the surface topography of PEG coatings and self-assembled monolayers at the nanoscale. researchgate.net
Ellipsometry: To measure the thickness of thin PEG films and coatings on flat substrates. researchgate.net
These techniques provide a comprehensive understanding of the supramolecular structures formed by this compound conjugates, which is essential for designing effective drug delivery systems and advanced biomaterials.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Size Distribution of PEGylated Nanoparticles
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic diameter and size distribution of nanoparticles in solution. This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles.
The polydispersity index (PDI), also obtained from DLS measurements, provides an indication of the uniformity of the nanoparticle population. A PDI value below 0.2 is generally considered to indicate a monodisperse or narrowly distributed population, which is often desirable for controlled and reproducible in vivo behavior. nih.gov
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Various PEGylated Nanoparticles Determined by DLS
| Nanoparticle System | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Superparamagnetic Iron Oxide Nanoparticles (SPIOs) | Not Specified | 125.3 ± 2.1 | 0.18 ± 0.02 | researchgate.net |
| PRINT® Hydrogel Nanoparticles | 5,000 | ~150-200 | <0.2 | nih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Not Specified | 114 - 335 | Not Specified | nih.gov |
| PEGylated Iron Oxide Nanoparticles (A5) | 5,000 | 151.5 ± 1.6 | Low | nih.gov |
| PEGylated Iron Oxide Nanoparticles (A20) | 20,000 | 190.0 ± 5.8 | Low | nih.gov |
Zeta Potential Measurements for Surface Charge Analysis of Poly(ethylene glycol) Modified Systems
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. It is the electric potential at the slipping plane, which is the boundary of the layer of ions that remains associated with the particle as it moves through the surrounding medium.
The surface charge of nanoparticles plays a crucial role in their interaction with biological systems. Highly charged surfaces can lead to opsonization (marking for phagocytosis) and rapid clearance from the bloodstream. PEGylation is a widely used strategy to shield the surface charge of nanoparticles. rsc.org The neutral and hydrophilic PEG chains create a "stealth" layer that masks the underlying surface charge, leading to a zeta potential closer to neutral. rsc.orgresearchgate.net This reduction in surface charge minimizes non-specific interactions with proteins and cells, thereby prolonging circulation time. nih.gov
The effectiveness of PEGylation in shielding the surface charge can be quantified by measuring the zeta potential before and after modification. A significant reduction in the absolute value of the zeta potential is indicative of successful PEGylation. nih.govnih.gov
Table 2: Zeta Potential of Nanoparticles Before and After PEGylation
| Nanoparticle System | Condition | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Without PEG | -26.2 | nih.gov |
| With PEG | -2.8 to -9.3 | nih.gov | |
| Superparamagnetic Iron Oxide Nanoparticles (SPIOs) | Uncoated | -35.4 ± 1.5 | researchgate.net |
| PEG-coated | -8.2 ± 0.9 | researchgate.net | |
| Aminated Precursor Magnetic Nanoparticles | Before PEGylation | ~+55 | nih.gov |
| After PEGylation | ~+25 | nih.gov | |
| Mesoporous Silica Nanoparticles (MSNs) | Before PEGylation | 8.48 ± 0.33 | researchgate.net |
| After PEGylation | 4.14 ± 0.42 | researchgate.net |
Transmission Electron Microscopy (TEM) for Direct Visualization of PEGylated Nanostructures
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of nanomaterials. By passing a beam of electrons through an ultrathin sample, TEM can reveal the size, shape, and morphology of individual nanoparticles.
In the context of PEGylated nanostructures, TEM is used to directly visualize the core nanoparticle and, in some cases, the surrounding PEG layer. The appearance of the PEG shell in TEM images can be subtle due to its low electron density. However, techniques such as negative staining or cryo-TEM can enhance the contrast and allow for the visualization of the PEG corona.
TEM analysis can confirm the spherical morphology of nanoparticles and assess their dispersion. researchgate.net For instance, studies have shown that the use of higher molecular weight PEG can lead to improved particle dispersion and prevent aggregation. researchgate.net The images can also provide a measure of the core particle size, which can be compared with the hydrodynamic size obtained from DLS to estimate the thickness of the PEG layer.
Small Angle Neutron Scattering (SANS) for Ligand Shell Morphology and 3D Model Reconstruction
Small-Angle Neutron Scattering (SANS) is a scattering technique that provides structural information about materials on a scale of 1 to 1000 nanometers. It is particularly well-suited for studying the structure of soft matter, including the PEGylated corona of nanoparticles.
In a SANS experiment, a beam of neutrons is directed at a sample, and the scattered neutrons are detected. The scattering pattern provides information about the size, shape, and internal structure of the scattering objects. A key advantage of SANS is the ability to use contrast variation by isotopic substitution (e.g., replacing hydrogen with deuterium). This allows for the selective highlighting of specific components within a complex system.
For PEGylated nanoparticles, SANS can be used to determine the conformation and density of the PEG chains in the ligand shell. By fitting the scattering data to theoretical models, it is possible to distinguish between different PEG conformations, such as a "mushroom" or a "brush" regime. rsc.org Furthermore, SANS data can be used to reconstruct three-dimensional models of the nanoparticles, providing a detailed picture of the core-shell structure and the distribution of the PEG ligands on the surface. researchgate.net
Emerging and In Situ/In Operando Characterization Approaches
While established techniques provide invaluable information, emerging and in situ/in operando methods offer the potential for a more dynamic and comprehensive understanding of PEGylated systems.
Multimodal Microscopy and Spectroscopy for Comprehensive Material Analysis
Multimodal approaches combine two or more characterization techniques to obtain complementary information about a sample. For example, correlating the morphological information from electron microscopy with the chemical information from spectroscopy can provide a more complete picture of a material's properties.
In the context of PEGylated systems, multimodal microscopy could involve combining fluorescence microscopy to track the location of a PEGylated drug carrier with Raman spectroscopy to identify its chemical composition in situ. This approach can provide insights into the interactions of PEGylated nanoparticles with biological environments at a subcellular level. nih.gov
Single Particle Characterization Methods for Heterogeneous PEGylated Systems
Many conventional characterization techniques provide ensemble-averaged information, which can mask the heterogeneity within a nanoparticle population. Single-particle characterization methods aim to analyze individual nanoparticles, providing detailed information about the distribution of properties such as size, shape, and surface chemistry.
Techniques such as nanoparticle tracking analysis (NTA) can determine the size and concentration of nanoparticles on a particle-by-particle basis. This can be particularly useful for characterizing heterogeneous PEGylated systems and identifying subpopulations with different properties. Furthermore, multiple-particle tracking (MPT) has been used to study the diffusion of PEGylated nanoparticles in complex biological environments, providing insights into their transport properties at the single-particle level. nih.govbiorxiv.org
Cryogenic Temperature Assisted Measurements for Mitigating Dynamic Effects
The inherent flexibility of large polymer chains such as this compound presents a significant challenge for structural characterization at ambient temperatures. The dynamic nature of the molecule, arising from the constant thermal motion and rotation around its backbone bonds, results in a multitude of rapidly interconverting conformations. This conformational heterogeneity leads to averaged signals in many analytical techniques, obscuring detailed structural information of any single conformational state. Cryogenic temperature assisted measurements offer a powerful solution to this problem by effectively "freezing" the molecule in a limited number of conformations, thereby mitigating these dynamic effects and allowing for a more detailed structural elucidation.
At cryogenic temperatures, typically below the glass transition temperature of the polymer, the thermal energy is insufficient to overcome the energy barriers for bond rotation. This reduction in thermal motion significantly slows down or halts the conformational exchange, trapping the molecules in their various energy minima. This process, known as vitrification when a disordered solid is formed, allows for the characterization of a snapshot of the conformational ensemble present in solution.
Several advanced analytical methodologies leverage cryogenic conditions to study the structure of flexible polymers like this compound and its conjugates. These techniques provide insights into the polymer's morphology, conformational states, and interactions with other molecules.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique for visualizing the structure of materials at the nanoscale. For flexible polymers and their assemblies, such as micelles or liposomes formed by PEGylated compounds, cryo-TEM provides direct visual evidence of their morphology and organization in a near-native, hydrated state. The process involves the rapid freezing of a thin film of the sample solution in a cryogen like liquid ethane, which vitrifies the water and traps the molecules in their solution conformation. This prevents the formation of ice crystals that could damage the delicate structures.
By analyzing cryo-TEM images, researchers can determine the size, shape, and aggregation state of this compound conjugates. For instance, in the context of drug delivery systems where this compound might be used to functionalize nanoparticles or liposomes, cryo-TEM can reveal the thickness of the PEG layer and its distribution on the surface.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly sensitive technique for probing the local chemical environment and dynamics of molecules. However, at room temperature, the rapid conformational averaging in flexible polymers like this compound often leads to broad and poorly resolved NMR spectra. By performing NMR experiments at cryogenic temperatures, the conformational exchange is slowed down, leading to the sharpening of NMR signals and the potential to resolve distinct signals for different conformational states.
Cryogenic Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of molecules. When coupled with techniques like ion mobility, it can also provide insights into the three-dimensional structure of ions in the gas phase. Cryogenic approaches in mass spectrometry, such as cryogenic soft landing, involve depositing mass-selected ions onto a cold surface. This technique can help preserve the native-like structure of non-covalent complexes and large molecules during the transition from the gas phase to a solid surface for further analysis by other techniques like cryo-EM.
For this compound and its conjugates, cryogenic mass spectrometry could be utilized to gently transfer large, intact assemblies into the gas phase and analyze their composition and conformation without significant fragmentation or structural rearrangement that can occur at higher temperatures.
Illustrative Research Findings
| Analytical Technique | Measurement Condition | Observable for a Flexible PEG Chain | Interpretation of Mitigated Dynamic Effects |
| NMR Spectroscopy | Room Temperature | Broad, averaged signals for backbone protons. | Rapid interconversion between gauche and trans conformers. |
| Cryogenic Temperature | Sharpened signals, potential resolution of distinct peaks for gauche and trans conformers. | "Freezing" of conformational states allows for their individual detection and quantification. | |
| Cryo-TEM | N/A (inherently cryogenic) | Visualization of individual polymer chains or aggregates in a vitrified state. | Direct observation of the "frozen" solution-state morphology, preventing collapse or rearrangement. |
| Differential Scanning Calorimetry (DSC) | Temperature Scan | Glass transition temperature (Tg) is observed. | Below Tg, large-scale segmental motion is frozen, indicating the onset of a rigid, glassy state. |
This table demonstrates that by lowering the temperature, the dynamic effects that obscure structural details at room temperature are significantly reduced. The "frozen" conformations can then be studied with high resolution, providing a more accurate and detailed picture of the molecular structure of this compound and its conjugates.
Degradation Pathways and Stability Studies of Ho Peg48 Oh Derivatives
Oxidative Degradation Mechanisms of Poly(ethylene glycol) Chains
Oxidative degradation is a primary pathway for the breakdown of PEG chains. It typically involves the generation of highly reactive oxygen species that attack the polymer backbone, leading to chain scission and the formation of various smaller molecules. nsf.govkorea.ac.kr
The reaction with photochemically produced hydroxyl radicals (•OH) is a major pathway for PEG chain scission in aqueous environments. nih.gov These radicals can be generated through processes like UV/H₂O₂ treatment or the Fenton reaction. nih.govnih.gov The degradation process is believed to originate at the ether bonds, resulting in random chain scission. nsf.govkorea.ac.kr The reaction initiates by the abstraction of a hydrogen atom from the PEG backbone, forming a carbon-centered radical. This radical can then react with oxygen, leading to a cascade of reactions that ultimately cleave the C-O or C-C bonds of the polymer chain.
Mass spectrometry analysis has been instrumental in identifying the end groups of the resulting degradation products. nsf.gov Key products identified after oxidative degradation include shorter-chain dihydroxy PEGs, formyl esters, and species with oxyacetaldehyde groups, confirming that chain cleavage is a primary outcome. nsf.govbohrium.com
| Degradation Product Type | Typical End Group | Method of Identification |
| Chain Scission Fragment | Dihydroxy PEG | MALDI-TOF MS bohrium.com |
| Oxidized End Group | Formyl Ester | MALDI-TOF MS bohrium.com |
| Oxidized End Group | Oxyacetaldehyde | MALDI-TOF MS, ESI-MS² nsf.gov |
| Oxidized Intermediate | Hydroperoxide | MALDI-TOF MS bohrium.com |
This table summarizes common product types resulting from the oxidative degradation of PEG chains.
The rate of PEG degradation is significantly influenced by a range of environmental factors. nih.govresearchgate.net The presence of oxygen is a critical factor; thermal degradation at 80°C occurs in the air but is not observed in a vacuum. korea.ac.kr The concentration of hydroxyl radicals is also directly proportional to the rate of chain scission. nih.gov
Several factors can impact the degradation kinetics of PEG-based materials:
Temperature: Higher temperatures generally accelerate oxidative degradation. Thermal oxidation has been observed at temperatures as low as 37°C in aqueous solutions and becomes more significant at higher temperatures like 80°C. dtu.dk
pH: The pH of the surrounding environment can influence the rate of hydrolysis, particularly in PEG derivatives containing hydrolytically labile linkages. nih.govresearchgate.net
Presence of Metal Ions: Transition metal ions, such as iron, can catalyze the formation of hydroxyl radicals via the Fenton reaction, thereby accelerating PEG degradation. nih.govdtu.dk
Photosensitizers: In aquatic systems, major environmental photosensitizers for •OH radicals include nitrate, nitrite, and dissolved organic matter, which can increase the rate of photochemical degradation. nih.gov
| Environmental Factor | Effect on Degradation Rate | Underlying Mechanism |
| Increased Temperature | Increase | Accelerates thermo-oxidative reactions dtu.dk |
| Presence of Oxygen | Increase | Essential for oxidative chain scission korea.ac.kr |
| UV Irradiation | Increase | Promotes generation of hydroxyl radicals nih.gov |
| Transition Metal Ions (e.g., Fe²⁺) | Increase | Catalyzes hydroxyl radical formation (Fenton reaction) nih.gov |
| Photosensitizers (e.g., DOM) | Increase | Enhances photochemical production of hydroxyl radicals nih.gov |
This table outlines the influence of key environmental factors on the degradation kinetics of PEG.
Biologically Relevant Degradation of PEG-Based Materials
In biological systems, the degradation of PEG and its conjugates can occur through enzymatic and hydrolytic pathways. The specific mechanisms and rates depend on the structure of the PEG derivative and the biological environment.
While the PEG backbone is generally considered to be relatively inert to enzymatic attack in mammals, certain microorganisms possess enzymes capable of degrading PEG. dtu.dk Studies on the strictly anaerobic bacterium Pelobacter venetianus have identified two key enzymes involved in PEG degradation: a diol dehydratase and a PEG acetaldehyde lyase. nih.gov These enzymes are oxygen-sensitive and facilitate the breakdown of the polymer chain. nih.gov
The biodegradability of PEG is also dependent on its molecular weight. Lower molecular weight PEGs (e.g., 400 Da) have been shown to biodegrade relatively quickly in environments like agricultural topsoil, whereas higher molecular weight PEGs (e.g., 4000 Da) degrade much more slowly. nih.gov In some biotechnological applications, such as the enzymatic hydrolysis of lignocellulose, PEG can paradoxically act as an enhancer by preventing the unproductive binding of enzymes like cellulase to lignin. researchgate.net
| Enzyme/System | Organism/Source | Action on PEG |
| PEG acetaldehyde lyase | Pelobacter venetianus | Cleaves PEG chain nih.gov |
| Diol dehydratase | Pelobacter venetianus | Involved in PEG metabolism nih.gov |
| Alcohol dehydrogenase | Aerobic bacteria | Aerobic enzymatic degradation of low MW PEG dtu.dk |
| Sludge microbes | Wastewater treatment | Aerobic and anaerobic degradation of PEG up to 20,000 Da dtu.dk |
This table presents enzymes and microbial systems known to be involved in the decomposition of PEG.
For PEG derivatives and conjugates, degradation is often dictated by the stability of the linker used to attach PEG to another molecule or surface. Ester and amide linkages are commonly used, but they exhibit significantly different hydrolytic stabilities.
Amide bonds are known to be much more stable against hydrolysis compared to ester bonds. researchgate.net In fact, the half-life for the uncatalyzed hydrolysis of a peptide (amide) bond in water at neutral pH is estimated to be as long as 1000 years. libretexts.org In contrast, ester linkages are more susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes present in biological fluids. researchgate.netmdpi.com
This difference in stability has been demonstrated in studies of star block copolymers. PEG-poly(l-lactide) (PLA) copolymers linked by an ester group degrade primarily through the hydrolysis of this bond between the PEG and PLA blocks. nih.gov Conversely, when an amide linkage is used, the hydrogel degrades much more slowly through the hydrolysis of ester bonds within the PLA main chain itself, leaving the more stable PEG-amide link intact for longer. researchgate.netnih.gov
| Linkage Type | Relative Hydrolytic Stability | Primary Degradation Pathway in Conjugates |
| Ester (-OCO-) | Low | Susceptible to both chemical hydrolysis and enzymatic (esterase) cleavage researchgate.netnih.gov |
| Amide (-NHCO-) | High | Kinetically very stable; hydrolysis is extremely slow without specific enzymes (proteases) libretexts.orgnih.gov |
This table compares the hydrolytic stability of common linkages used in PEG conjugates.
Theoretical and Computational Modeling of PEG Degradation Processes
Theoretical and computational models provide powerful tools for understanding and predicting the complex processes of PEG degradation. These models can simulate degradation at a molecular level, offering insights that complement experimental observations.
One prominent approach is the use of kinetic Monte Carlo (KMC) simulations. acs.org A computer-based first-principles KMC (CF-KMC) model has been developed to predict the degradation mechanisms of PEG in advanced oxidation processes. acs.org Such models can generate reaction pathways, estimate rate constants, and track the evolution of molecular weight distribution and the concentration of low molecular weight byproducts over time. acs.org Graph-based KMC models have also been used to study network property evolution during aging and to predict mass loss during analysis. nih.gov
Another method is Dissipative Particle Dynamics (DPD), which can be used to model the controlled degradation and erosion of PEG-based hydrogel films on the mesoscale. digitellinc.com This approach simulates polymer network dynamics alongside degradation reaction kinetics, allowing researchers to track the fraction of intact degradable bonds, mass loss from the hydrogel, and the size distribution of fragments. digitellinc.com These simulations can accurately predict critical events, such as the reverse gelation point, where the large percolating hydrogel network disappears. digitellinc.com
| Modeling Technique | Application in PEG Degradation | Key Insights Provided |
| Kinetic Monte Carlo (KMC) | Simulating oxidative degradation and aging | Time-dependent profiles of molecular weight, polydispersity, and byproduct formation acs.orgnih.gov |
| Dissipative Particle Dynamics (DPD) | Modeling erosion of hydrogel networks | Mass loss from films, cluster size distribution, prediction of reverse gel point digitellinc.com |
| Pseudo-First-Order Kinetics | Modeling reaction with hydroxyl radicals | Calculation of chain scission rates and decay of average molecular weight nih.gov |
This table summarizes different computational and theoretical models used to study PEG degradation processes.
Density Functional Theory (DFT) Studies for Elucidating Degradation Pathways and Intermediates
Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the electronic structure of molecules and predict their reactivity. mdpi.commdpi.com In the context of HO-PEG48-OH, DFT studies are instrumental in mapping out potential degradation pathways, such as those initiated by oxidation or hydrolysis. These calculations can provide deep insights into the stability of the polymer chain and the nature of chemical bonds within the molecule. mdpi.com
DFT enables the calculation of key parameters that help identify the most likely sites for chemical attack and the energetics of various reaction steps. mdpi.com For instance, by calculating the distribution of electron density, researchers can pinpoint atoms or bonds that are particularly susceptible to degradation. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. mdpi.com
Furthermore, DFT is used to calculate the energies of reactants, transition states, and products for proposed degradation reactions. This allows for the determination of activation energy barriers, which are crucial for assessing the likelihood and rate of a specific degradation pathway. mdpi.com By comparing the energy profiles of different potential reactions, scientists can identify the most favorable degradation mechanisms. For example, in oxidative degradation, DFT can model the step-by-step process of hydrogen abstraction from the polymer backbone by radicals, followed by the formation of peroxyl radicals and subsequent chain scission. The stability of the various radical intermediates formed during this process can be evaluated, providing a comprehensive picture of the degradation cascade. mdpi.com
Natural Bond Orbital (NBO) analysis, another technique often used in conjunction with DFT, offers insights into charge transfer and bonding interactions within the molecule, further clarifying its stability and reactivity. mdpi.com These theoretical studies provide a foundational understanding that complements experimental degradation analyses.
| Parameter | Significance in Degradation Studies | Typical Application for this compound |
|---|---|---|
| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. Lower Ea indicates a more favorable pathway. | Comparing the energy barriers for different initiation steps, such as hydrogen abstraction vs. hydroperoxide formation. |
| Reaction Free Energy (ΔG) | Indicates the thermodynamic spontaneity of a degradation reaction. A negative ΔG suggests a spontaneous process. | Assessing the overall energy change for a complete degradation pathway to form smaller molecules. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. mdpi.com | Predicting sites susceptible to attack by radicals, acids, or bases. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to chemical reactivity and stability. mdpi.com | Evaluating the electronic stability of the PEG chain and its susceptibility to oxidative or reductive degradation. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Identifying the weakest C-H or C-O bonds in the polymer backbone, which are likely points of initial degradation. |
Ab Initio Molecular Dynamics (AIMD) Simulations of Poly(ethylene glycol) Scission Events
While DFT calculations provide a static picture of reaction energetics, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic view of the chemical processes involved in degradation. researchgate.net AIMD combines quantum mechanical calculations of forces with classical molecular dynamics, allowing for the simulation of bond-breaking and bond-forming events in real-time at the atomic level. This method is particularly valuable for studying complex processes like polymer chain scission, where the collective motion of atoms and the surrounding environment play a crucial role. youtube.com
AIMD simulations can model the degradation of a segment of the this compound chain in the presence of reactive species, such as hydroxyl radicals (•OH) or water molecules, under conditions that mimic a relevant environment. nih.gov The simulation tracks the trajectories of all atoms over time, providing a detailed, frame-by-frame account of the scission event. This allows researchers to observe the precise sequence of atomic rearrangements that lead to the cleavage of the polymer backbone.
There are two primary mechanisms for polymer chain scission: random scission, where bonds break at random locations along the chain, and end-scission, where monomer units are cleaved from the chain ends. lboro.ac.ukmdpi.com AIMD simulations can help differentiate between these mechanisms under specific conditions by revealing the preferential sites of attack and the subsequent bond cleavage dynamics. For example, a simulation could show a hydroxyl radical abstracting a hydrogen atom from the middle of a PEG chain, leading to the formation of a carbon-centered radical. The subsequent electronic rearrangements and reactions, which ultimately result in the breaking of a C-O or C-C bond, can be directly observed. researchgate.net
These simulations provide invaluable data on the lifetimes of transient intermediates and the influence of molecular vibrations and solvent interactions on the scission process. The insights gained from AIMD are critical for building more accurate kinetic models of polymer degradation and for designing more stable PEG-based materials.
| Simulation Finding | Description | Implication for this compound Stability |
|---|---|---|
| Mechanism of Bond Cleavage | Provides a step-by-step visualization of atomic motions during the breaking of C-O or C-C bonds in the polymer backbone. | Elucidates the specific chemical transformations that lead to molecular weight reduction. |
| Identification of Transient Species | Captures the formation and evolution of short-lived radical intermediates that are difficult to detect experimentally. | Helps to confirm the intermediates proposed by static DFT calculations and completes the mechanistic picture. |
| Role of Solvent Molecules | Shows how surrounding water or other solvent molecules participate in the reaction, for example, by stabilizing transition states or acting as reactants. researchgate.net | Highlights the importance of the local environment in the degradation process, particularly for hydrolysis reactions. |
| Time Scale of Scission | Estimates the time required for a bond-breaking event to occur following an initial chemical attack. | Provides data for developing kinetic models that can predict the degradation rate of the polymer under various conditions. |
| Effect of Chain Conformation | Reveals how the local folding and conformation of the PEG chain can influence the accessibility of certain bonds to reactive species. | Suggests that the physical state and morphology of the polymer can impact its chemical stability. |
Computational Modeling and Simulation Studies of Ho Peg48 Oh Systems
Molecular Dynamics Simulations for HO-PEG48-OH Conformations and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For systems involving this compound, MD simulations provide a detailed picture of how these polymer chains fold, move, and interact with their environment over time.
The conformation of a PEG chain is highly sensitive to its environment, particularly the solvent. azom.com MD simulations have been employed to explore these conformational changes in detail. In aqueous solutions, PEG chains adopt a compact, globular conformation due to hydrogen bonding between the ether oxygens and water molecules. researchgate.net The polymer's structure in water is often described as a helical TGT configuration, where "T" refers to a trans conformation about the C-O bonds and "G" refers to a gauche conformation about the C-C bond. azom.com
In contrast, in organic solvents like methanol, ethanol, and 2-propanol, the PEG chain is generally more extended. researchgate.net Studies on polyethylene (B3416737) glycol monododecanoate (PEGMD) in various solvents showed that the radius of gyration, a measure of compactness, is lowest in water and increases in organic alcohols. researchgate.net Dihedral angle distribution analysis revealed that in water, the PEG chain exists in three conformational states (gauche-, gauche+, and trans), while in alcohols, it primarily adopts the gauche- and gauche+ states. researchgate.net The specific preference for gauche- or gauche+ can vary with the alcohol, with methanol showing an almost equal distribution and ethanol favoring gauche+. researchgate.net
The temperature of the solvent also plays a crucial role. Infrared (IR) spectroscopy studies have shown that as temperature increases in aqueous solutions, the helical TGT configuration of PEG becomes less stable. azom.com This is indicated by a decrease in absorbance at specific wavenumbers corresponding to the trans conformation, suggesting that elevated temperatures lead to less helical ordering. azom.com
| Solvent | Predominant Conformation | Key Dihedral States | Relative Compactness |
|---|---|---|---|
| Water | Compact, Helical (TGT) | gauche-, gauche+, trans | High |
| Methanol | Extended | gauche-, gauche+ (equal distribution) | Low |
| Ethanol | Extended | gauche+, gauche- | Low |
| 2-Propanol | Extended | gauche-, gauche+ | Low |
The interaction of PEG chains with surfaces is fundamental to their use in applications such as stealth liposomes and anti-fouling coatings. nih.gov MD simulations have been used to investigate how PEG chains behave at interfaces, such as between water and air or on the surface of nanoparticles.
Simulations have shown that at a water/air interface, PEG chains spontaneously migrate to the surface and adsorb, forming a thin layer. rsc.org As the surface concentration increases, this layer thickens, and the ethylene (B1197577) oxide segments extend into the water subphase as loops and tails. rsc.org
When interacting with model surfaces like silica (SiO₂) nanoparticles, the nature of the interaction is highly dependent on the PEG chain's end groups. aps.org For OH-terminated chains like this compound, a fraction of the chains becomes attached to the nanoparticle surface via their hydroxyl end groups. aps.org This leads to the formation of a micelle-like corona around the nanoparticle, where the attached chains still exhibit significant segmental dynamics. aps.org This attachment effectively suppresses the translational diffusion of the polymer. aps.org In contrast, methyl-terminated PEG chains form a more tightly adsorbed layer on the silica surface. aps.org
In silica-reinforced composites, PEG can act as an interfacial modifier. mdpi.com It can cover the silanol groups on the silica surface, which improves the dispersion of the silica within a polymer matrix and enhances the material's mechanical properties. mdpi.com A constrained polymer model has been proposed to explain the behavior of PEG chains in these composites, suggesting that an optimal amount of PEG is needed to achieve a moderately strong interaction between the matrix and the filler. mdpi.com
| Model Surface | Interaction Type | Observed PEG Behavior | Simulation Finding |
|---|---|---|---|
| Water/Air | Adsorption | Spontaneous migration to the interface, forming a thin layer. | Layer thickens with increased concentration; chains form loops and tails into the water subphase. rsc.org |
| Silica (SiO₂) Nanoparticles | Grafting/Adsorption | OH-terminated chains attach via end groups, forming a micelle-like corona. | Attached chains suppress translational diffusion but maintain segmental mobility. aps.org |
| Silica in Composite | Interfacial Modification | PEG covers silanol groups, improving filler dispersion. | A constrained polymer model explains the enhancement of mechanical properties. mdpi.com |
Quantum Chemistry and Electronic Structure Calculations for PEG Reactivity and Properties
Quantum chemistry calculations provide a deeper understanding of the electronic structure of molecules, which governs their reactivity and properties. These methods are used to study reaction mechanisms, predict energies, and elucidate electronic characteristics relevant to how PEG interacts with other molecules.
The terminal hydroxyl groups of this compound are key sites for chemical modification, a process known as functionalization. beilstein-journals.orgnih.gov This allows PEG to be attached to drugs, proteins, or surfaces. nih.gov Predicting the energetics and pathways of these reactions is crucial for optimizing synthesis.
One common functionalization route is the conversion of the terminal hydroxyl group into other reactive functionalities. For instance, mechanochemical procedures have been developed for the solvent-free derivatization of PEG with tosyl, bromide, thiol, carboxylic acid, or amine functionalities. beilstein-journals.org These solid-state reactions can achieve good to quantitative yields rapidly. beilstein-journals.org For example, the carboxylation of methoxy-PEG (mPEG) with succinic anhydride can yield quantitative results in just 45 minutes of milling. beilstein-journals.org Similarly, tosylation of the terminal hydroxyl group is a key step that enables further conversion to other functional groups like azides or thiols. mdpi.com
Another important application is the formation of PEG hydrogels through the cross-linking of functionalized PEG precursors. researchgate.net For example, PEG modified with 3,4-dihydroxyphenylalanine (DOPA) can form cross-linked hydrogels when exposed to chemical or enzymatic oxidizing agents like sodium periodate (NaIO₄) or mushroom tyrosinase. researchgate.net Computational studies can help elucidate the mechanisms of these cross-linking reactions, which involve the oxidized o-DOPA quinone form. researchgate.net
| Functional Group | Reagents/Method | Key Outcome | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | mPEG + Succinic Anhydride (Mechanochemical milling) | Quantitative yield in 45 minutes. | beilstein-journals.org |
| Tosyl (-OTs) | mPEG + TsCl, NaOH (Mechanochemical milling) | Enables further conversion to other groups. | beilstein-journals.orgmdpi.com |
| Amine (-NH₂) | Reduction of azide-PEG or substitution of mesylate-PEG with ammonia. | >95% functionalization achieved. | mdpi.com |
| Thiol (-SH) | Reaction of monotosyl-PEG with sodium hydrosulfide. | Creates a thiol end group for disulfide bonding. | mdpi.com |
| Hydrogel Cross-linking | PEG-DOPA + Oxidizing agent (e.g., NaIO₄) | Formation of cross-linked hydrogel networks. | researchgate.net |
The ability of PEG to be used in biomedical applications often stems from its molecular recognition properties, or lack thereof, which leads to its "stealth" characteristics. nih.gov The electronic properties of the PEG chain, specifically the repeating ether units and terminal hydroxyl groups, are central to these interactions.
The repeating oxyethylene unit in PEG is similar to an open crown ring ether, which allows for peculiar interactions with certain molecules or ions. nih.gov The hydroxyl terminal groups are also important, as they can be fine-tuned to form reactive anions. nih.gov PEGylation, the process of attaching PEG chains to molecules like proteins, can reduce immunogenicity and shield sensitive molecules from enzymatic degradation. mdpi.com This is partly due to the large hydrodynamic volume of the PEG chain and the shell of water molecules that it attracts, which sterically hinders interactions with other biomolecules. ekb.eg
Computational studies can probe the soft interactions between PEG and protein side chains. nih.gov For example, simulations have shown strong interactions between PEG chains and both hydrophobic and polar residues of peptides, which can lead to changes in the peptide's secondary structure, such as increased helicity. nih.gov Understanding the electronic basis of these interactions is key to predicting how PEGylation will affect a protein's stability and function. nih.gov The orientation of the PEG chain relative to the protein surface can significantly impact the stabilizing effect, suggesting that specific PEG-protein electronic interactions are at play. nih.gov
Coarse-Grained Modeling of PEGylated Macromolecular Assemblies
While all-atom MD simulations provide high-resolution detail, they are computationally expensive for large systems and long timescales. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead." nih.gov This reduction in degrees of freedom allows for the simulation of much larger systems, such as PEGylated liposomes or nanoparticles, over longer periods. nih.govnih.gov
CG models for PEG have been developed using various methodologies, such as the iterative Boltzmann inversion (IBI) method. rsc.org In one common approach, each monomer of PEG (COC) is mapped onto a single CG bead. nih.gov These models are parameterized to reproduce properties from all-atom simulations or experimental data, such as densities and conformations. nih.govresearchgate.net
CG simulations have been successfully used to study the self-assembly of PEG-grafted lipids (PEGylated lipids). nih.govacs.org These simulations show that mixtures of lipids and PEGylated lipids in water can self-assemble into different structures like liposomes, bicelles, and micelles, depending on the concentration of the PEGylated lipid. nih.gov The simulations correctly predict that higher concentrations of PEGylated lipids lead to the formation of smaller aggregates, a finding that agrees with experimental observations. nih.gov Furthermore, these models have shown that PEGylated lipids tend to concentrate at the high-curvature rims of bicelles rather than on the planar surfaces. acs.org The development of well-validated CG models is crucial for systematically exploring the phase behavior of these complex assemblies. nih.gov
Simulating Self-Assembly Behavior of PEG-Based Block Copolymers
The self-assembly of amphiphilic block copolymers, where one of the blocks is a hydrophilic PEG chain like this compound, is a subject of intense research due to its importance in nanotechnology and drug delivery. nih.gov Computational simulations, particularly coarse-grained molecular dynamics (CG-MD), are powerful techniques for investigating how these copolymers spontaneously organize into well-defined nanostructures such as micelles, vesicles, and bicelles in aqueous environments. nih.govnih.govnih.gov
Methodologies and Models: To overcome the limitations of system size and simulation time inherent in all-atom simulations, researchers widely employ coarse-grained models. frontiersin.orgnih.gov In these models, groups of atoms are represented as single "beads," significantly reducing the computational cost. frontiersin.org The MARTINI force field is a popular framework for such simulations, with specific parameterizations developed for PEG to accurately reproduce its conformational and hydrodynamic properties in water. nih.govnih.gov These models are parameterized by matching key physical properties, such as the radius of gyration and density, with results from all-atom simulations or experimental data. nih.govrsc.org Dissipative particle dynamics (DPD) is another mesoscopic simulation technique used to monitor the self-assembly of block copolymers over larger scales. mdpi.com
Research Findings: Simulation studies have revealed that the morphology of the self-assembled structures is highly dependent on several factors, including the concentration of the PEGylated copolymer, the length of the PEG block, and the ratio of hydrophilic to hydrophobic block lengths. nih.gov
Effect of Concentration: CG-MD simulations have shown that as the concentration of PEG-grafted lipids increases, the average size of the aggregates decreases. nih.gov At low concentrations, liposomes (vesicles) are typically formed. As the concentration rises, the system may transition to form bicelles (discoidal micelles) and eventually smaller, spherical micelles at high concentrations. nih.gov
Influence of PEG Chain Length: The size of the hydrophilic PEG block plays a crucial role. Simulations demonstrate that copolymers with larger PEG head groups induce greater membrane curvature, which favors the formation of smaller aggregates. nih.gov This is a key principle in designing nanoparticles of a specific size.
Structural Arrangement: In non-spherical aggregates like bicelles, simulations predict that the PEGylated lipids preferentially locate at the high-curvature rims rather than the planar surfaces, a finding that aligns with experimental observations. nih.gov This segregation is driven by the steric pressure exerted by the bulky PEG chains.
These computational models provide a predictive framework for understanding how copolymers incorporating long PEG chains like this compound will behave in solution, guiding the rational design of nanocarriers for various applications. nih.gov
Table 1: Influence of PEGylated Lipid Concentration on Self-Assembled Structures (Simulation Results)
| Concentration of PEG-Lipid (mol%) | Predominant Self-Assembled Structure | Relative Aggregate Size |
|---|---|---|
| Low (~5-10%) | Liposomes / Vesicles | Large |
| Medium (~10-30%) | Bicelles / Worm-like Micelles | Medium |
| High (>30%) | Spherical Micelles | Small |
Finite Element Analysis of PEGylated Material Mechanics
While molecular dynamics simulations excel at probing molecular-level interactions, the Finite Element Analysis (FEA) is a computational method better suited for predicting the macroscopic mechanical behavior of bulk materials. nih.gov For materials incorporating this compound, such as hydrogels used in tissue engineering and soft robotics, FEA is a vital tool for understanding their response to mechanical loads. arxiv.org This method involves dividing a material's geometry into a mesh of smaller, simpler elements to solve complex stress and strain distribution problems. arxiv.org
Modeling PEG Hydrogel Mechanics: PEG hydrogels are crosslinked polymer networks that can absorb large amounts of water, resulting in soft, tissue-like mechanical properties. nih.gov FEA is used to model and predict key mechanical properties based on the material's composition.
Stress and Strain Distribution: FEA simulations can predict how stress and strain are distributed throughout a hydrogel structure under compressive or tensile loads. This is particularly important for complex geometries or composite materials, such as bilayer hydrogels designed to mimic osteochondral tissue. nih.gov For example, simulations have predicted substantially reduced stress and strain gradients across the interface of soft-stiff bilayer PEG hydrogels when reinforced with a fibrous scaffold. nih.gov
Predicting Mechanical Moduli: By simulating standard mechanical tests (e.g., unconfined compression), FEA models can calculate the compressive or tangent modulus of the hydrogel. These simulated results are often validated against experimental data. nih.govnih.gov The models can incorporate variables such as the concentration of PEG and the degree of crosslinking, which are known to strongly influence the material's stiffness. nih.gov
Composite Material Design: FEA is particularly powerful in the design of composite materials. Studies have modeled PEG hydrogels reinforced with other components, like collagen scaffolds. nih.gov The simulations help elucidate the reinforcement mechanism, showing, for instance, that a fibrous scaffold loaded in tension can resist the lateral expansion of the hydrogel under compression, significantly increasing the composite's toughness and modulus. nih.gov
Integration with Experimental Data: A common workflow involves integrating FEA with experimental characterization. For instance, atomic force microscopy (AFM)-based nanoindentation experiments can provide data on the local mechanical properties of a hydrogel, which are then used to develop and validate FEA models that can predict the behavior of the bulk material. biorxiv.orgbiorxiv.org This integrated approach provides a robust platform for designing biomaterials with precisely tailored viscoelastic properties for applications like tissue engineering. biorxiv.org
Table 3: Representative Mechanical Properties of PEG-Based Hydrogels from Experimental and FEA Studies
| Material Composition | Total Polymer Conc. (wt%) | Experimental Compressive Modulus (MPa) | FEA Predicted Behavior |
|---|---|---|---|
| PEGDA Blend (Low/High MW) | 20% | ~0.42 | Stress distribution under compression |
| PEGDA Blend (Low/High MW) | 40% | ~1.71 | Increased stiffness with higher concentration nih.gov |
| 10% PEGDM Hydrogel | 10% | - | Low stress, high strain under load |
| 10% PEGDM + Collagen Scaffold | - | Significantly Increased | Reduced lateral expansion, lower stress gradients nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
